molecular formula C19H11F3N2O2S B2893838 1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-09-5

1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2893838
CAS No.: 1326849-09-5
M. Wt: 388.36
InChI Key: IZLJEGMHYCKICO-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a fluorinated thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with two distinct aryl groups: a 2,5-difluorophenylmethyl moiety at position 1 and a 2-fluorophenyl group at position 3. Thienopyrimidine derivatives are widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N2O2S/c20-12-5-6-13(21)11(9-12)10-23-16-7-8-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9,17H,10H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFFERRROCNPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3C(=[N+](C2=O)CC4=C(C=CC(=C4)F)F)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione represents a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H12F3N3O2S\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure includes a thieno[3,2-d]pyrimidine core with difluoro and fluorophenyl substituents that may influence its biological activity.

Biological Activity Overview

Thieno[3,2-d]pyrimidine derivatives are known for a variety of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promising results in inhibiting tumor growth.
  • Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Cytotoxicity Assays : The compound was evaluated against several cancer cell lines using the MTT assay. The results indicated significant cytotoxic effects with an IC50 value indicating potent activity against human cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) .

Table 1: Cytotoxic Activities of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
1A5494.87
2HepG21.29
3MCF-715.01

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways and enzymes associated with cell proliferation and survival. Specifically:

  • FGFR Inhibition : Some derivatives have been shown to inhibit fibroblast growth factor receptor (FGFR) activity with low nanomolar IC50 values .
  • MIF Inhibition : The compound has also been evaluated for its ability to inhibit macrophage migration inhibitory factor (MIF), which plays a role in tumor progression and inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications to the core structure can significantly impact potency:

  • Substitution Effects : The introduction of different substituents on the phenyl rings has been correlated with changes in cytotoxicity and enzyme inhibition potency.
  • Fluorination : The presence of fluorine atoms has been associated with enhanced lipophilicity and improved binding affinity to target proteins .

Table 2: SAR Analysis of Selected Derivatives

SubstituentEffect on Activity
DifluorophenylIncreased potency
TrifluoromethylEnhanced enzyme inhibition
Alkyl substitutionsVaried effects depending on chain length

Case Studies

Several studies have reported on the biological evaluation of compounds similar to this compound:

  • Yang et al. Study : This research identified a series of thieno[3,2-d]pyrimidine derivatives with significant cytotoxic effects against A549 cells. One derivative exhibited an IC50 value of 4.87 µM .
  • Gryshchenko et al. Findings : Their work focused on N-phenylthieno[3,2-d]pyrimidin-4-amines and their ability to inhibit FGFR activity effectively .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound is distinguished from analogs by the electronic and steric effects of its fluorine substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight Key Structural Features
Target Compound 2,5-Difluorophenylmethyl 2-Fluorophenyl C₂₀H₁₄F₃N₂O₂S 403.4* Dual fluorine substitution; enhanced lipophilicity
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione 3-Methylphenylmethyl 3-Fluorophenyl C₂₀H₁₆FN₂O₂S⁺ 367.4 Methyl group increases steric bulk; mono-fluorination
5,6-Dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione - - C₉H₁₀N₂O₃S 226.25 Non-fluorinated; smaller scaffold

*Calculated molecular weight based on formula.

Key Observations :

  • Fluorine Substitution: The target compound’s 2,5-difluorophenyl and 2-fluorophenyl groups likely enhance metabolic stability and receptor binding compared to non-fluorinated or mono-fluorinated analogs .
  • Steric Effects : The methyl group in the compound may reduce target engagement efficiency relative to the target’s difluorophenylmethyl group.

Physicochemical Properties

While experimental data for the target compound (e.g., solubility, logP) are unavailable, inferences can be made:

  • Molecular Weight : At ~403.4 g/mol, the compound falls within the acceptable range for drug-like molecules (typically <500 g/mol).

Q & A

Advanced Research Question

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings; microwave-assisted synthesis reduces reaction time .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Continuous Flow Systems : Enhance reproducibility and scalability for steps like cyclization, minimizing decomposition .

How do fluorophenyl substituents influence the compound’s physicochemical and pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability but reducing aqueous solubility. Balance via co-solvents (PEG-400) in formulations .
  • Metabolic Stability : Fluorine resists oxidative metabolism. Assess using liver microsome assays (human/rat) with LC-MS/MS detection .
  • Protein Binding : Fluorescence quenching assays reveal high serum albumin binding, which may prolong half-life but reduce free drug concentration .

What computational tools are effective for predicting the compound’s reactivity and stability?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software models electron distribution, predicting sites for electrophilic substitution or hydrolysis .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS identify major degradation products (e.g., defluorination or ring-opening) .
  • pKa Prediction : Tools like MarvinSuite estimate ionization states, guiding salt formation for improved solubility .

How can researchers resolve discrepancies in crystallographic data for this compound?

Advanced Research Question

  • Polymorph Screening : Use solvent-drop grinding or temperature cycling to identify stable crystalline forms .
  • Synchrotron Radiation : High-resolution XRD at facilities like APS (Argonne) resolves ambiguities in heavy atom positions (e.g., fluorine vs. hydrogen) .
  • Dynamic NMR : Variable-temperature studies detect conformational flexibility that may cause crystallographic disorder .

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